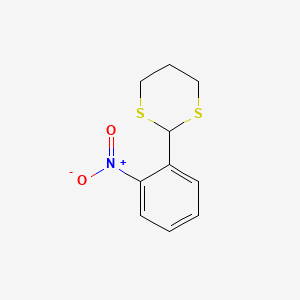

1,3-Dithiane, 2-(2-nitrophenyl)-

Description

Historical Development and Strategic Utility of 1,3-Dithianes as Synthetic Equivalents

The strategic importance of 1,3-dithianes in organic synthesis is fundamentally linked to the concept of "umpolung," a German term for polarity inversion. ddugu.ac.inwikipedia.org Ordinarily, the carbon atom of a carbonyl group is electrophilic, meaning it has a partial positive charge and reacts with nucleophiles. ddugu.ac.in The pioneering work of E.J. Corey and Dieter Seebach in the 1960s demonstrated that this reactivity could be reversed. organic-chemistry.orgsynarchive.comwikipedia.orgjk-sci.com By converting an aldehyde into a 1,3-dithiane (B146892), the C2 proton becomes sufficiently acidic (pKa ≈ 31) to be removed by a strong base like n-butyllithium. organic-chemistry.orgyoutube.comyoutube.com This generates a nucleophilic carbanion, effectively transforming the original electrophilic carbonyl carbon into an acyl anion equivalent. wikipedia.orgresearchgate.netasianpubs.org

This polarity reversal, central to the Corey-Seebach reaction, allows the dithiane anion to react with a wide range of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds. ddugu.ac.inorganic-chemistry.orgwikipedia.orgjk-sci.com Subsequent hydrolysis of the dithiane group, often achieved with reagents like mercury(II) salts, regenerates a carbonyl functionality, yielding products such as ketones, α-hydroxy ketones, and 1,2-diketones that are not accessible through traditional carbonyl reactivity like the aldol (B89426) reaction. organic-chemistry.orgwikipedia.orgjk-sci.com

1,3-Dithianes are typically prepared by reacting a carbonyl compound with 1,3-propanedithiol (B87085) in the presence of an acid catalyst. ddugu.ac.innih.govencyclopedia.puborganic-chemistry.org Their stability in both acidic and basic conditions makes them excellent protecting groups for carbonyls, a role that further enhances their synthetic utility in complex, multi-step syntheses. organic-chemistry.orgasianpubs.orguwindsor.ca

Table 1: Key Features of 1,3-Dithiane Chemistry

| Feature | Description | Significance in Synthesis |

| Umpolung | Reversal of the normal polarity of the carbonyl carbon from electrophilic to nucleophilic. ddugu.ac.inwikipedia.org | Enables the formation of carbon-carbon bonds inaccessible through standard carbonyl reactions. organic-chemistry.orgwikipedia.org |

| Acyl Anion Equivalent | The lithiated 1,3-dithiane acts as a masked nucleophilic acyl group. wikipedia.orgorganic-chemistry.orgjk-sci.com | Allows for the synthesis of various ketones and polyketide natural products. synarchive.comencyclopedia.pub |

| Protecting Group | The dithiane moiety is stable under both acidic and basic conditions, protecting the carbonyl group. organic-chemistry.orgasianpubs.org | Crucial for multi-step synthesis where other parts of a molecule must be modified without affecting the carbonyl. organic-chemistry.orguwindsor.ca |

| Versatile Reactivity | The dithiane anion reacts with a broad spectrum of electrophiles (alkyl halides, epoxides, carbonyls, etc.). wikipedia.orgjk-sci.com | Provides access to a wide array of functionalized products like α-hydroxy ketones and 1,2-diketones. organic-chemistry.orgjk-sci.com |

Significance of Nitrophenyl Derivatives in Dithiane Chemistry

The attachment of a nitrophenyl group to the C2 position of the 1,3-dithiane ring introduces significant electronic modifications. The nitro group is a powerful electron-withdrawing group, which influences the stability and reactivity of the molecule. While research specifically detailing 2-(2-nitrophenyl)-1,3-dithiane is limited, studies on its isomers, 2-(3-nitrophenyl)-1,3-dithiane and 2-(4-nitrophenyl)-1,3-dithiane, provide valuable insights.

For instance, the synthesis of 2-(4-nitrophenyl)-1,3-dithiane from 4-nitrobenzaldehyde (B150856) has been reported, and its crystal structure reveals that the nitro group is nearly coplanar with the benzene (B151609) ring. nih.gov This planarity suggests electronic communication between the nitro group and the dithiane moiety. Similarly, 2-(3-nitrophenyl)-1,3-dithiane has been synthesized and used in deprotection studies, where it was efficiently converted back to 3-nitrobenzaldehyde (B41214) using mercury(II) nitrate (B79036) trihydrate under solvent-free conditions. researchgate.net

The presence of the nitro group is expected to increase the acidity of the C2 proton, potentially facilitating its deprotonation. However, the strong electron-withdrawing nature of the nitro group can also influence the subsequent reactivity of the resulting anion and the conditions required for the final deprotection step. The position of the nitro group (ortho, meta, or para) is critical, as it determines the extent of its electronic influence through resonance and inductive effects, thereby differentiating the chemical behavior of each isomer.

Scope and Research Objectives for 1,3-Dithiane, 2-(2-nitrophenyl)-

The primary research objectives for 1,3-Dithiane, 2-(2-nitrophenyl)- revolve around its synthesis, structural characterization, and the exploration of its unique reactivity as a synthetic intermediate. A key goal is to understand how the ortho-positioning of the electron-withdrawing nitro group distinctly influences the properties of the dithiane ring compared to its meta and para counterparts.

Specific research aims would include:

Synthesis and Optimization: Developing an efficient and high-yield protocol for the synthesis of 2-(2-nitrophenyl)-1,3-dithiane from 2-nitrobenzaldehyde (B1664092) and 1,3-propanedithiol.

Structural Analysis: Performing detailed structural studies, such as X-ray crystallography, to determine bond lengths, angles, and conformational preferences, similar to the analysis conducted for the 4-nitro isomer. nih.gov This would elucidate the steric and electronic interactions between the adjacent nitro and dithiane groups.

Reactivity Studies: Investigating the deprotonation of the C2 position and the subsequent reactivity of the generated carbanion with various electrophiles. This would involve comparing the reaction kinetics and product yields to those of other nitrophenyl-dithiane isomers and the parent 2-phenyl-1,3-dithiane (B1581651).

Deprotection Methodologies: Evaluating different methods for the cleavage of the dithiane ring to regenerate the 2-nitrobenzoyl group, assessing the impact of the ortho-nitro substituent on the efficiency and mildness of the required conditions. researchgate.net

Table 2: Research Findings on Related Nitrophenyl Dithiane Isomers

| Compound | Research Focus | Key Finding | Reference |

| 2-(3-Nitrophenyl)-1,3-dithiane | Deprotection Reaction | Successfully deprotected to 3-nitrobenzaldehyde in high yield (95%) using Hg(NO₃)₂·3H₂O in a rapid, solvent-free reaction. | researchgate.net |

| 2-(4-Nitrophenyl)-1,3-dithiane | Synthesis and Crystal Structure | Synthesized from 4-nitrobenzaldehyde; the nitro group is almost coplanar with the benzene ring, and the dithiane ring adopts a chair conformation. | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

35531-58-9 |

|---|---|

Molecular Formula |

C10H11NO2S2 |

Molecular Weight |

241.3 g/mol |

IUPAC Name |

2-(2-nitrophenyl)-1,3-dithiane |

InChI |

InChI=1S/C10H11NO2S2/c12-11(13)9-5-2-1-4-8(9)10-14-6-3-7-15-10/h1-2,4-5,10H,3,6-7H2 |

InChI Key |

RDJLLIFTXQSIQG-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(SC1)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dithianes with a Focus on Substituted Aryl Derivatives

Direct Thioacetalization Protocols for Carbonyl Compounds and Analogue Preparation

The most direct method for the synthesis of 2-(2-nitrophenyl)-1,3-dithiane is the thioacetalization of 2-nitrobenzaldehyde (B1664092) with 1,3-propanedithiol (B87085). This reaction involves the condensation of the aldehyde's carbonyl group with the two thiol groups to form a stable six-membered heterocyclic ring. organic-chemistry.org This transformation is typically catalyzed by an acid.

Both Brønsted and Lewis acids are effective catalysts for the formation of 1,3-dithianes. organic-chemistry.org Brønsted acids, such as p-toluenesulfonic acid (p-TsOH) and perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), facilitate the reaction by protonating the carbonyl oxygen, thereby activating the aldehyde towards nucleophilic attack by the sulfur atoms of 1,3-propanedithiol. organic-chemistry.org

Lewis acids, on the other hand, coordinate to the carbonyl oxygen to achieve a similar activation. A wide array of Lewis acids have been employed for this purpose, including boron trifluoride etherate (BF₃·OEt₂), yttrium triflate, and hafnium triflate. organic-chemistry.orgorgsyn.orgnih.gov The choice of catalyst can influence reaction times, yields, and chemoselectivity, especially when other sensitive functional groups are present in the molecule. organic-chemistry.org For instance, the synthesis of 2-(3-nitrophenyl)-1,3-dithiane has been reported, highlighting the viability of this method for nitro-substituted benzaldehydes. asianpubs.org

| Catalyst Type | Specific Catalyst Examples | General Conditions | Reference |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH), Perchloric acid on silica (HClO₄-SiO₂) | Catalytic amount, often in an organic solvent or solvent-free. | organic-chemistry.org |

| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂), Yttrium triflate, Hafnium triflate | Catalytic amount, various solvents (e.g., chloroform, THF). | organic-chemistry.orgorgsyn.orgnih.gov |

In line with the principles of green chemistry, several environmentally benign methods for dithiane synthesis have been developed. These include solvent-free reactions and the use of reusable catalysts. For example, tungstophosphoric acid has been shown to be a highly effective and selective catalyst for thioacetalization under solvent-free conditions, providing excellent yields. organic-chemistry.org Similarly, perchloric acid adsorbed on silica gel can be used as a reusable catalyst for 1,3-dithiane (B146892) formation at room temperature without the need for a solvent. organic-chemistry.org Another approach involves the use of tungstate (B81510) sulfuric acid, which also acts as a recyclable and green catalyst under solvent-free conditions for the thioacetalization of various carbonyl compounds. researchgate.net These methods offer advantages such as reduced waste, easier product isolation, and often shorter reaction times. organic-chemistry.orgresearchgate.net

| Method | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|

| Solvent-Free | Tungstophosphoric acid | High selectivity, excellent yields, no organic solvent. | organic-chemistry.org |

| Solvent-Free, Reusable Catalyst | Perchloric acid on silica gel (HClO₄-SiO₂) | Efficient, reusable catalyst, room temperature reaction. | organic-chemistry.org |

| Solvent-Free, Green Catalyst | Tungstate sulfuric acid | Recyclable, environmentally benign, simple work-up. | researchgate.net |

Functional Group Interconversion Strategies Leading to the Nitrophenyl Moiety

An alternative synthetic strategy involves the formation of the 1,3-dithiane ring with a different aryl substituent, followed by a chemical transformation to introduce the nitro group at the ortho position of the phenyl ring.

This approach would theoretically involve the direct nitration of 2-phenyl-1,3-dithiane (B1581651). However, electrophilic aromatic substitution reactions, such as nitration, on a benzene (B151609) ring bearing a dithiane substituent are not straightforward. The dithiane group's directing effects and the potential for oxidation or other side reactions under strong nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) would need to be carefully considered. While the direct nitration of 2-phenyl-1,3-dithiane to selectively form the 2-nitro isomer is not a commonly reported high-yield procedure, the principles of electrophilic substitution are fundamental in organic chemistry.

A more controlled and widely applicable method involves the use of cross-coupling reactions. This strategy typically starts with the deprotonation of 1,3-dithiane at the C2 position using a strong base like n-butyllithium to form 2-lithio-1,3-dithiane. researchgate.net This lithiated species acts as a potent nucleophile, specifically an acyl anion equivalent. researchgate.netuwindsor.ca This nucleophile can then be coupled with an electrophilic nitrophenyl precursor, such as 1-halo-2-nitrobenzene (e.g., 1-bromo-2-nitrobenzene (B46134) or 1-iodo-2-nitrobenzene).

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a powerful tool for forming carbon-carbon bonds between aryl groups. sandiego.eduharvard.edu In a potential Suzuki coupling approach to 2-(2-nitrophenyl)-1,3-dithiane, a suitable 2-dithianylboronic acid or ester could be coupled with a 1-halo-2-nitrobenzene in the presence of a palladium catalyst and a base. mdpi.com Conversely, a 2-halo-1,3-dithiane could be coupled with a 2-nitrophenylboronic acid. However, research indicates that strong electron-withdrawing groups, such as nitro groups, can attenuate the reactivity in some palladium-catalyzed cross-coupling reactions involving dithianes. brynmawr.edu

Advanced Synthetic Transformations for 2-Aryl-1,3-Dithianes

Modern synthetic organic chemistry has introduced advanced methods for the formation of C-C bonds that can be applied to the synthesis of 2-aryl-1,3-dithianes. One such method is the palladium-catalyzed direct C-H arylation of 2-aryl-1,3-dithianes. nih.gov This approach takes advantage of the relative acidity of the C2 proton of the dithiane. In this reaction, a pre-existing 2-aryl-1,3-dithiane is deprotonated in situ and coupled with an aryl halide. While this has been demonstrated for the synthesis of 2,2-diaryl-1,3-dithianes, the underlying principle of activating the C-H bond for arylation represents a significant advancement. brynmawr.edunih.gov However, as noted earlier, the presence of strongly deactivating groups like the nitro group can present challenges for this type of transformation. brynmawr.edu

Organometallic Approaches (e.g., Lithiation and Subsequent Reactions)

The foundational strategy for the functionalization of 1,3-dithianes involves the deprotonation at the C2 position to form a nucleophilic dithianyl anion, a concept pioneered by Corey and Seebach. This "umpolung" or reversed polarity approach transforms the typically electrophilic carbon of a carbonyl equivalent into a potent nucleophile. brynmawr.edu

The process begins with the deprotonation of a 2-substituted-1,3-dithiane using a strong base, most commonly n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF). nih.govresearchgate.net The resulting 2-lithio-1,3-dithiane is a versatile intermediate that can react with a wide array of electrophiles. nih.govresearchgate.net For the synthesis of 2-aryl-1,3-dithianes, the parent 1,3-dithiane can be lithiated and then reacted with a suitable aryl electrophile. However, a more common route involves the direct synthesis from an aromatic aldehyde. asianpubs.orgyoutube.com

The reaction of 2-lithio-1,3-dithianes with nitroarenes can result in a mixture of products arising from conjugate addition and single-electron transfer (redox) pathways. researchgate.net Specifically, the reaction with nitrobenzene (B124822) derivatives can lead to the formation of nitronate intermediates, which can then be oxidized to the corresponding nitroaromatic compounds. researchgate.net The ratio of these products is temperature-dependent, with lower temperatures favoring the desired conjugate addition. researchgate.net In the case of 2-substituted-1,3-dithianes like the 2-methyl or 2-phenyl derivatives, the addition to nitroarenes typically occurs at the 1,6-position. researchgate.net

A significant advancement in this area is the use of Sn/Li transmetalation. This method involves the preparation of a 2-trimethylstannyl-1,3-dithiane, which can be rapidly transmetalated with an organolithium reagent like MeLi or LDA at very low temperatures (-78 °C). researchgate.net This approach offers a much faster and cleaner generation of the 2-lithio-1,3-dithiane, even in the presence of electrophilic functional groups that would not be stable under the conditions of direct deprotonation. researchgate.net

Table 1: Organometallic Approaches to 2-Substituted-1,3-Dithianes

| Dithiane Precursor | Base/Reagent | Electrophile | Product Type | Ref. |

| 1,3-Dithiane | n-BuLi | Aryl Halide | 2-Aryl-1,3-dithiane | nih.gov |

| 2-Aryl-1,3-dithiane | n-BuLi | Alkyl Halide | 2-Alkyl-2-aryl-1,3-dithiane | brynmawr.edu |

| 2-Trimethylstannyl-1,3-dithiane | MeLi or LDA | N/A (forms 2-lithio-1,3-dithiane) | 2-Lithio-1,3-dithiane | researchgate.net |

| 2-Lithio-1,3-dithiane | Nitroarene | Nitroarene | 2-(Nitroaryl)-1,3-dithiane derivative | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions of 2-Aryl-1,3-Dithianes

A significant evolution in the synthesis of diaryl dithianes is the application of palladium-catalyzed cross-coupling reactions. brynmawr.eduacs.orgacs.org This methodology leverages the acidity of the benzylic proton at the C2 position of 2-aryl-1,3-dithianes, allowing them to act as pronucleophiles in catalytic cycles. brynmawr.eduacs.orgacs.org

The direct C-H arylation of 2-aryl-1,3-dithianes with aryl bromides has been successfully developed. nih.gov This approach utilizes a palladium catalyst, often in conjunction with a specialized ligand such as NiXantphos, and a base like potassium tert-butoxide (KOtBu) or a sodium or lithium hexamethyldisilazide (NaHMDS or LiHMDS). brynmawr.edunih.gov The reaction proceeds through the deprotonation of the 2-aryl-1,3-dithiane to form a dithianyl anion in situ, which then participates in the palladium catalytic cycle. nih.gov

The general mechanism for these cross-coupling reactions involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by transmetalation with the in situ generated dithianyl anion, and finally, reductive elimination to afford the 2,2-diaryl-1,3-dithiane product and regenerate the palladium catalyst. wikipedia.org

The scope of this reaction is broad, accommodating a range of electronically diverse aryl bromides. brynmawr.edu However, limitations exist. Strong electron-withdrawing groups, such as nitro, nitrile, or trifluoromethyl groups, on either the aryl bromide or the 2-aryl-1,3-dithiane can hinder or completely prevent the reaction. brynmawr.eduacs.org Sterically demanding aryl halides, like 2-bromotoluene, also show poor reactivity. acs.org

Table 2: Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes with Aryl Bromides

| 2-Aryl-1,3-dithiane | Aryl Bromide | Catalyst System | Base | Yield | Ref. |

| 2-Phenyl-1,3-dithiane | Bromobenzene | Pd(OAc)₂ / NiXantphos | KOtBu | Good | brynmawr.eduacs.org |

| 2-(4-Methoxyphenyl)-1,3-dithiane | 4-Bromotoluene | [PdCl(allyl)]₂ / NiXantphos | NaN(SiMe₃)₂ | High | nih.gov |

| 2-(2-Thienyl)-1,3-dithiane | 4-Bromoanisole | [PdCl(allyl)]₂ / NiXantphos | NaN(SiMe₃)₂ | High | nih.gov |

| 2-Phenyl-1,3-dithiane | 4-Bromobenzonitrile | Pd(OAc)₂ / NiXantphos | KOtBu | No Product | brynmawr.eduacs.org |

Stereoselective Synthesis of 1,3-Dithiane Derivatives Bearing Aryl Substituents

The development of stereoselective methods to introduce chirality into 1,3-dithiane derivatives is of significant interest, as these compounds are precursors to a variety of enantiomerically enriched molecules.

Organocatalytic Strategies for Asymmetric Additions

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of 1,3-dithiane derivatives. rsc.org One notable strategy involves the stereoselective addition of 2-carboxythioester-1,3-dithianes to nitroalkenes. rsc.org This reaction, catalyzed by a bifunctional thiourea-based organocatalyst, provides access to γ-nitro-β-aryl-α-keto esters with high enantiomeric excess (up to 92% ee). rsc.org

The reaction proceeds under mild conditions and tolerates a variety of substituted nitrostyrenes, including those with electron-donating and electron-withdrawing groups at the ortho and para positions. rsc.org This method represents a formal catalytic stereoselective conjugate addition of a glyoxylate (B1226380) anion synthon. rsc.org The resulting products are versatile intermediates for further synthetic transformations. rsc.org

Diastereoselective and Enantioselective Methodologies

Beyond organocatalysis, other stereoselective methodologies have been developed. The addition of 2-lithio-1,3-dithianes to chiral electrophiles can proceed with high diastereoselectivity. For instance, the addition of aryl-stabilized 2-lithio-1,3-dithianes to optically active butenolides has been used in the synthesis of natural products, demonstrating excellent stereocontrol. uwindsor.ca

Furthermore, enantioselective sulfoxidation of 2-substituted-1,3-dithianes using modified Sharpless conditions can produce optically enriched dithiane sulfoxides. researchgate.net These chiral sulfoxides can serve as precursors for the synthesis of enantiomerically pure 2-alkyl-1,3-dithiane 1-oxides. researchgate.net

The palladium-catalyzed asymmetric allylic substitution of 1,3-dithianes has also been developed, affording chiral products in high yields and excellent enantioselectivities. acs.org This reaction provides an alternative strategy for utilizing what are typically considered electrophilic carbonyl compounds as nucleophilic partners in asymmetric catalysis. acs.org

Table 3: Stereoselective Syntheses Involving 1,3-Dithianes

| Dithiane Reactant | Electrophile/Reaction Partner | Catalyst/Method | Product Type | Stereoselectivity | Ref. |

| 2-Carboxythioester-1,3-dithiane | Nitroalkene | Thiourea Organocatalyst | γ-Nitro-β-aryl-α-keto ester | up to 92% ee | rsc.org |

| Aryl-stabilized 2-lithio-1,3-dithiane | Chiral Butenolide | N/A (Substrate control) | Diastereomeric adducts | High diastereoselectivity | uwindsor.ca |

| 2-Substituted-1,3-dithiane | N/A (Oxidation) | Modified Sharpless Conditions | Chiral 1,3-Dithiane 1-oxide | Optically enriched | researchgate.net |

| 1,3-Dithiane | Allylic Substrate | Pd-catalyst / Chiral Ligand | Chiral allylated dithiane | High ee | acs.org |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "1,3-Dithiane, 2-(2-nitrophenyl)-". ¹H NMR, in particular, provides detailed information about the chemical environment of the hydrogen atoms within the molecule.

In a typical ¹H NMR spectrum of "1,3-Dithiane, 2-(2-nitrophenyl)-", the aromatic protons of the 2-nitrophenyl group appear as a complex multiplet in the downfield region, generally between δ 7.5 and 8.4 ppm. This complexity arises from the coupling between adjacent aromatic protons. The proton at the C2 position of the dithiane ring, being adjacent to both the sulfur atoms and the aromatic ring, typically resonates as a singlet at approximately δ 5.2-6.0 ppm. The methylene (B1212753) protons of the 1,3-dithiane (B146892) ring exhibit characteristic signals in the aliphatic region. The protons at the C4 and C6 positions, being adjacent to the sulfur atoms, usually appear as a multiplet around δ 2.8-3.2 ppm. The protons at the C5 position, which are further from the electron-withdrawing sulfur atoms, resonate further upfield as a multiplet around δ 1.9-2.3 ppm.

It's important to note that the presence of the chiral center at C2 can lead to the diastereotopicity of the methylene protons on the dithiane ring, potentially resulting in more complex splitting patterns than simple triplets or quintets.

Table 1: Representative ¹H NMR Spectral Data for 1,3-Dithiane, 2-(2-nitrophenyl)- and Related Compounds

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1,3-Dithiane, 2-(2-nitrophenyl)- | Aromatic-H | 7.62 (d) | Doublet | 4.8 |

| Aromatic-H | 8.21-8.22 (dd) | Doublet of Doublets | 4.0 | |

| Aromatic-H | 8.23-8.24 (dd) | Doublet of Doublets | 4.4 | |

| Dithiane-CH (C2) | 5.75 (s) | Singlet | - | |

| Dithiane-CH₂ (C4, C6) | 4.81-4.87 (m) | Multiplet | - | |

| Dithiane-CH₂ (C5) | 1.36-1.40 (dd) | Doublet of Doublets | 4.0, 6.8 | |

| 2-(3-Nitrophenyl)-1,3-dithiane researchgate.net | Aromatic-H | 8.37 (s) | Singlet | - |

| Aromatic-H | 8.18 (dt) | Doublet of Triplets | 8.3, 2.6 | |

| Aromatic-H | 7.83 (ddd) | Doublet of Doublet of Doublets | 7.2, 3.6, 1.7 | |

| Aromatic-H | 7.63–7.48 (m) | Multiplet | - | |

| Dithiane-CH (C2) | 5.26 (s) | Singlet | - | |

| Dithiane-CH₂ (C4, C6) | 3.10 (ddq), 2.96 (ddp) | Multiplets | - | |

| Dithiane-CH₂ (C5) | 2.23 (dtq), 1.98 (dddd) | Multiplets | - | |

| 2-(4-Nitrophenyl)-1,3-dithiane nih.gov | Aromatic-H | 8.15 (d) | Doublet | 8.7 |

| Aromatic-H | 7.68 (d) | Doublet | 8.7 | |

| Dithiane-CH (C2) | 5.25 (s) | Singlet | - | |

| Dithiane-CH₂ (C4, C6) | 3.05 (m) | Multiplet | - | |

| Dithiane-CH₂ (C5) | 2.15 (m), 1.95 (m) | Multiplets | - |

Note: Spectral data can vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, ESI-MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and investigating the fragmentation patterns of "1,3-Dithiane, 2-(2-nitrophenyl)-". Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are commonly employed.

The molecular weight of "1,3-Dithiane, 2-(2-nitrophenyl)-" is 241.33 g/mol . sigmaaldrich.com In a mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 241. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aryl-substituted 1,3-dithianes involve cleavage of the C-S bonds and fragmentation of the dithiane ring. For "1,3-Dithiane, 2-(2-nitrophenyl)-", characteristic fragments would include the loss of the dithiane moiety, leading to a fragment corresponding to the 2-nitrophenylmethyl cation, and various sulfur-containing fragments. utk.edu ESI-MS is particularly useful for analyzing the compound, often showing the protonated molecule [M+H]⁺ at m/z 242. asianpubs.org Tandem mass spectrometry (MS/MS) experiments can further elucidate the fragmentation pathways by isolating and fragmenting specific ions. nih.govrsc.org

Table 2: Expected Mass Spectrometry Data for 1,3-Dithiane, 2-(2-nitrophenyl)-

| Ion | m/z (Expected) | Description |

| [M]⁺ | 241 | Molecular Ion |

| [M+H]⁺ | 242 | Protonated Molecule (ESI) |

| [C₇H₆NO₂]⁺ | 136 | 2-Nitrobenzyl Cation |

| [C₄H₇S₂]⁺ | 119 | Dithianyl Cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in "1,3-Dithiane, 2-(2-nitrophenyl)-". The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds.

The most prominent features in the IR spectrum of this compound are the strong absorptions corresponding to the nitro group (NO₂). These typically appear as two distinct bands: an asymmetric stretching vibration around 1520-1530 cm⁻¹ and a symmetric stretching vibration around 1340-1350 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the dithiane ring are found just below 3000 cm⁻¹. The C-S stretching vibrations of the dithiane ring typically appear in the fingerprint region, usually between 600 and 800 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for 1,3-Dithiane, 2-(2-nitrophenyl)-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1530 researchgate.net |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1350 researchgate.net |

| C-S | Stretch | 600 - 800 researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. For "1,3-Dithiane, 2-(2-nitrophenyl)-", the UV-Vis spectrum is dominated by the absorption of the 2-nitrophenyl chromophore.

The presence of the nitro group and the aromatic ring leads to characteristic π → π* and n → π* transitions. The intense π → π* transitions of the aromatic system are typically observed in the shorter wavelength UV region. The n → π* transition of the nitro group is generally found at longer wavelengths and is of lower intensity. The exact positions of the absorption maxima (λ_max) can be influenced by the solvent polarity.

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring (e.g., TLC)

Chromatographic techniques are essential for assessing the purity of "1,3-Dithiane, 2-(2-nitrophenyl)-" and for monitoring the progress of its synthesis. Thin-Layer Chromatography (TLC) is a simple and rapid method for this purpose.

In a typical TLC analysis, a solution of the compound is spotted onto a silica (B1680970) gel plate, which is then developed in a suitable solvent system, often a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. nih.gov The position of the spot, represented by its retention factor (R_f) value, is dependent on the polarity of the compound and the solvent system used. "1,3-Dithiane, 2-(2-nitrophenyl)-" is a moderately polar compound, and its R_f value can be adjusted by changing the solvent composition. By comparing the R_f value of the synthesized product with that of a pure standard, its identity can be tentatively confirmed. TLC is also invaluable for monitoring the conversion of the starting materials (e.g., 2-nitrobenzaldehyde (B1664092) and 1,3-propanedithiol) to the desired product during a reaction, allowing for the determination of the optimal reaction time. nih.govasianpubs.org

Computational Chemistry and Theoretical Studies on 1,3 Dithiane, 2 2 Nitrophenyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT), are instrumental in determining the electronic structure and energetic properties of 1,3-dithiane (B146892) derivatives. While specific calculations for 2-(2-nitrophenyl)-1,3-dithiane are not extensively documented in publicly available literature, data from closely related analogs like 2-methyl-2-(3-nitrophenyl)-1,3-dithiane and 2-(4-nitrophenyl)-1,3-dithiane provide valuable insights.

For instance, DFT calculations are commonly employed to optimize the molecular geometry and predict thermodynamic properties. These calculations can reveal bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure. The energetics of different conformations can also be calculated, allowing for the determination of the most stable geometric arrangement.

Table 1: Representative Calculated Geometric Parameters for Substituted 1,3-Dithiane Rings (Note: Data is illustrative and based on typical values for related structures, not specific experimental or calculated values for 1,3-Dithiane, 2-(2-nitrophenyl)-)

| Parameter | Typical Calculated Value (Å or °) | Method |

|---|---|---|

| C-S Bond Length | 1.81 - 1.83 | DFT/B3LYP |

| C-C Bond Length (dithiane ring) | 1.52 - 1.54 | DFT/B3LYP |

| C-S-C Bond Angle | 98 - 102 | DFT/B3LYP |

| S-C-S Bond Angle | 112 - 115 | DFT/B3LYP |

Conformational Analysis and Stereochemical Insights

The 1,3-dithiane ring typically adopts a chair conformation, which is the most stable arrangement. researchgate.net For 2-substituted 1,3-dithianes, the substituent can occupy either an axial or an equatorial position. The preferred conformation is determined by a balance of steric and stereoelectronic effects.

In the case of 1,3-Dithiane, 2-(2-nitrophenyl)-, the bulky 2-nitrophenyl group is expected to have a significant influence on the conformational equilibrium. Generally, large substituents prefer the equatorial position to minimize 1,3-diaxial interactions. However, the orientation of the nitrophenyl ring relative to the dithiane ring also plays a crucial role.

Crystallographic data for the related compound 2-methyl-2-(3-nitrophenyl)-1,3-dithiane reveals that the dithiane ring adopts an almost ideal chair conformation. nih.gov In this specific crystal structure, the benzene (B151609) ring occupies an axial position. nih.gov Similarly, for 2-(4-nitrophenyl)-1,3-dithiane, the 1,3-dithiane ring also adopts a chair conformation. nih.gov The nitro group in this analog is nearly coplanar with the benzene ring. nih.gov

Table 2: Puckering Parameters for Related Dithiane Compounds

| Compound | Q (Å) | θ (°) | φ (°) | Reference |

|---|---|---|---|---|

| 2-methyl-2-(3-nitrophenyl)-1,3-dithiane | 0.7252 (15) | 6.71 (13) | 50.4 (11) | nih.gov |

| 2-(4-nitrophenyl)-1,3-dithiane | 0.7137 (8) | 173.96 (7) | 135.6 (7) | nih.gov |

These parameters, derived from Cremer and Pople analysis, quantify the degree and type of puckering in the ring.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving 1,3-dithianes. A key reaction of 1,3-dithianes is the deprotonation at the C2 position to form a stabilized carbanion, which can then act as a nucleophile. youtube.comscribd.com This "umpolung" (polarity reversal) of the carbonyl carbon's reactivity is a cornerstone of dithiane chemistry. youtube.com

Theoretical studies can model the deprotonation step, calculating the acidity of the C2 proton and the structure of the resulting 2-lithio-1,3-dithiane. The stability of this anion is attributed to the delocalization of the negative charge into the d-orbitals of the adjacent sulfur atoms. scribd.com

Furthermore, the subsequent reactions of the dithiane anion with various electrophiles, such as alkyl halides or carbonyl compounds, can be computationally modeled. scribd.com By calculating the energies of reactants, products, and, crucially, the transition states, reaction pathways can be mapped out. This allows for the determination of activation energies, which provides insight into the reaction kinetics. For 1,3-Dithiane, 2-(2-nitrophenyl)-, theoretical calculations could predict how the electronic nature of the nitrophenyl group influences the stability of the C2 anion and the transition states of its subsequent reactions.

Molecular Orbital Analysis (e.g., HOMO-LUMO, NBO)

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they represent the frontier orbitals involved in chemical reactions.

For 1,3-Dithiane, 2-(2-nitrophenyl)-, the HOMO is expected to be localized primarily on the sulfur atoms of the dithiane ring, reflecting their electron-rich nature and their role in nucleophilic reactions after deprotonation. The LUMO is likely to be centered on the electron-deficient nitrophenyl ring, specifically on the nitro group and the aromatic system. The energy gap between the HOMO and LUMO can be correlated with the chemical reactivity and stability of the molecule.

Natural Bond Orbital (NBO) analysis offers further insights into the electronic structure by describing the bonding in terms of localized orbitals. NBO analysis can quantify the delocalization of electron density, such as the interaction between the lone pairs of the sulfur atoms and the antibonding orbitals of adjacent bonds. researchgate.net In the case of 1,3-Dithiane, 2-(2-nitrophenyl)-, NBO analysis could reveal the extent of electronic communication between the dithiane ring and the nitrophenyl substituent.

Table 3: Illustrative Frontier Molecular Orbital Energies (Note: These are representative values for similar aromatic dithiane derivatives and not specific to 1,3-Dithiane, 2-(2-nitrophenyl)-)

| Orbital | Typical Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 to -7.5 | Sulfur lone pairs (dithiane ring) |

| LUMO | -1.5 to -2.5 | π* orbitals of the nitrophenyl ring |

| HOMO-LUMO Gap | 4.5 to 5.5 | - |

Prediction of Reactivity and Selectivity

Based on the computational analyses described above, predictions about the reactivity and selectivity of 1,3-Dithiane, 2-(2-nitrophenyl)- can be made. The presence of the electron-withdrawing nitro group is expected to increase the acidity of the C2 proton of the dithiane ring, facilitating the formation of the corresponding carbanion.

The calculated electrostatic potential map would show regions of negative potential around the oxygen atoms of the nitro group and the sulfur atoms, and regions of positive potential around the acidic C2 proton. This information helps in predicting the sites for electrophilic and nucleophilic attack.

In reactions involving the dithiane anion as a nucleophile, the regioselectivity of its attack on an electrophile can be rationalized using frontier molecular orbital theory. The reaction is expected to be controlled by the HOMO of the dithiane anion and the LUMO of the electrophile. Furthermore, computational modeling can be used to compare the activation energies for different possible reaction pathways, thereby predicting the major product. For instance, in reactions with unsymmetrical electrophiles, theoretical calculations can help in understanding and predicting the observed stereoselectivity.

Applications of 1,3 Dithiane, 2 2 Nitrophenyl in Complex Organic Synthesis

Strategic Use as a Versatile Protecting Group for Carbonyl Functionalities

One of the most fundamental applications of the 1,3-dithiane (B146892) moiety is the protection of carbonyl groups, particularly aldehydes and ketones. uwindsor.caasianpubs.org The formation of 1,3-Dithiane, 2-(2-nitrophenyl)- is achieved by reacting 2-nitrobenzaldehyde (B1664092) with 1,3-propanedithiol (B87085), typically under acidic catalysis (Lewis or Brønsted acids). youtube.comorganic-chemistry.org

This transformation converts the electrophilic carbonyl carbon into a thioacetal that is robust and stable under a wide range of reaction conditions, including those involving strong bases, nucleophiles, and certain reducing agents, under which the original carbonyl group would react. uwindsor.caasianpubs.org The stability of the dithiane group makes it an ideal protecting group during multi-step syntheses where other parts of the molecule need to be modified. researchgate.net

Deprotection, or the regeneration of the carbonyl group, often requires specific and sometimes harsh conditions. organic-chemistry.org A variety of reagents have been developed for this purpose, including oxidative methods (e.g., N-chlorosuccinimide, o-iodoxybenzoic acid (IBX)) and those involving mercuric salts (e.g., HgCl₂). uwindsor.caorganic-chemistry.org The choice of deprotection agent is crucial to ensure compatibility with other functional groups present in the molecule. rsc.org

| Process | Typical Reagents | Key Features | Reference |

|---|---|---|---|

| Protection (Thioacetalization) | 1,3-Propanedithiol, Lewis Acid (e.g., BF₃·OEt₂), or Brønsted Acid (e.g., p-TsOH) | Forms a stable cyclic thioacetal from a carbonyl group. | organic-chemistry.orgorgsyn.org |

| Deprotection (Hydrolysis) | HgCl₂/CaCO₃, H₂O/CH₃CN; o-Iodoxybenzoic acid (IBX); 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Regenerates the carbonyl group; conditions must be chosen carefully to avoid side reactions. | organic-chemistry.orgrsc.org |

Intermediacy in Multi-Step Natural Product Synthesis

The true synthetic power of the 1,3-dithiane group lies in its role as an acyl anion equivalent. The protons on the C2 carbon of the dithiane ring are acidic (pKa ≈ 31) and can be removed by a strong base, such as n-butyllithium (n-BuLi), to form a stabilized carbanion. youtube.comyoutube.com In the case of 1,3-Dithiane, 2-(2-nitrophenyl)-, this lithiated intermediate acts as a potent nucleophile.

This "umpolung" strategy is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds that are otherwise challenging to construct. The lithiated 2-aryl-1,3-dithiane can react with a wide array of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds. researchgate.netuwindsor.ca This methodology has been extensively used in the total synthesis of complex natural products, where the dithiane moiety serves as a linchpin for assembling intricate carbon skeletons. researchgate.netuwindsor.ca After the key bond-forming steps, the dithiane can be hydrolyzed to unveil the ketone functionality or reduced to a methylene (B1212753) group. nih.gov

For instance, in the synthesis of the hydronaphthalene moiety of mevinic acids, a key step involves the sequential alkylation of 2-lithio-1,3-dithiane to build the required carbon chain. uwindsor.ca Similarly, the synthesis of the immunosuppressant FK-506 utilized a dithiane intermediate for a crucial coupling reaction. uwindsor.ca While specific examples highlighting 1,3-Dithiane, 2-(2-nitrophenyl)- in a completed natural product synthesis are not prominent, its reactivity profile makes it a suitable candidate for such synthetic endeavors.

Precursor for the Construction of Heterocyclic and Polycyclic Architectures

Beyond its role as a protected carbonyl, the 1,3-dithiane scaffold is a valuable precursor for synthesizing other heterocyclic systems. Derivatives of 1,3-Dithiane, 2-(2-nitrophenyl)- can be transformed into more complex structures like ketene (B1206846) dithioacetals and 1,3-thiazinane-2-thiones.

Ketene Dithioacetals: These compounds are versatile intermediates in their own right, often used in cycloaddition and annulation reactions. nih.govresearchgate.net They can be prepared from 2-substituted 1,3-dithianes through various methods, including the Peterson olefination or by elimination reactions of α-functionalized dithianes. kyoto-u.ac.jp α-Aroyl ketene dithioacetals, for example, can undergo [3+3] cyclization with ketone dianions to form highly substituted phenols and polycyclic aromatic systems. nih.gov

1,3-Thiazinane-2-thiones: These heterocycles can be synthesized through multi-component reactions. For instance, a one-pot reaction between a primary amine, carbon disulfide, and an α,β-unsaturated aldehyde can stereoselectively produce 1,3-thiazinane-2-thione (B1272399) derivatives. semanticscholar.org The dithiane moiety itself can be a starting point for rearrangements or ring-expansion reactions leading to thiazinane structures under specific conditions.

Synthesis of Bioisosteres and Analogues for Research Purposes

In medicinal chemistry, the search for novel molecular scaffolds that can mimic the properties of common pharmacophores is of great interest. Bicyclo[1.1.1]pentanes (BCPs) have emerged as important bioisosteres, serving as non-aromatic, rigid replacements for phenyl rings. nih.govthieme-connect.de A general and efficient method for synthesizing BCP-containing dithianes involves the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane. nih.govupenn.edu

The reaction proceeds by deprotonating the 2-aryl-1,3-dithiane with a strong base to form the nucleophilic anion, which then attacks the central bond of [1.1.1]propellane. nih.gov This methodology has been shown to be effective for a broad range of 2-aryl-1,3-dithianes, including those with heterocyclic substituents, affording the desired BCP-dithiane adducts in good to excellent yields. nih.gov Subsequent deprotection of the dithiane group provides access to BCP-aryl ketones, which are valuable analogues of medicinally relevant diarylketones. nih.govupenn.edu

| Aryl Group in 2-Aryl-1,3-dithiane | Product | Yield |

|---|---|---|

| Phenyl | 2-([1.1.1]propellan-1-yl)-2-phenyl-1,3-dithiane | 95% |

| 4-Methoxyphenyl | 2-(4-methoxyphenyl)-2-([1.1.1]propellan-1-yl)-1,3-dithiane | 98% |

| 4-Chlorophenyl | 2-(4-chlorophenyl)-2-([1.1.1]propellan-1-yl)-1,3-dithiane | 96% |

| 2-Thienyl | 2-([1.1.1]propellan-1-yl)-2-(thiophen-2-yl)-1,3-dithiane | 85% |

| 2-Nitrophenyl (Predicted) | 2-(2-nitrophenyl)-2-([1.1.1]propellan-1-yl)-1,3-dithiane | High yield expected |

Development of Novel Synthetic Reagents and Methodologies Utilizing the Dithiane Scaffold

The unique reactivity of the 1,3-dithiane ring continues to inspire the development of new synthetic methods. Research has focused on using 2-aryl-1,3-dithianes as pronucleophiles in metal-catalyzed reactions. For example, palladium-catalyzed allylic alkylation of 2-aryl-1,3-dithianes provides a direct route to unsaturated ketones after deprotection. upenn.edu This approach has been extended to one-pot allylation-Heck cyclization sequences to generate biologically active compounds. upenn.edu

Furthermore, the dithiane scaffold serves as a platform for radical reactions. Radical additions to derivatives like 2-methylene-1,3-dithiane monoxide allow for the introduction of various functional groups. kyoto-u.ac.jp These modern methodologies expand the synthetic utility of dithianes beyond traditional umpolung chemistry, opening new avenues for creating molecular diversity with the 1,3-Dithiane, 2-(2-nitrophenyl)- scaffold as a potential key building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.